![molecular formula C15H15NO B14419109 3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one CAS No. 83021-67-4](/img/structure/B14419109.png)
3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one is an organic compound that has garnered significant interest in scientific research. It is classified as a tetrahydropyridine and is known for its role as a precursor to neurotoxic compounds. This compound is particularly notable for its involvement in studies related to neurodegenerative diseases, such as Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-buten-1-one with methylamine, followed by cyclization to form the desired tetrahydropyridine structure .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield different tetrahydropyridine isomers .
Scientific Research Applications
3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds.
Biology: It is used to study the mechanisms of neurodegeneration.
Medicine: This compound is crucial in developing models for Parkinson’s disease research.
Mechanism of Action
The mechanism of action of 3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one involves its conversion to neurotoxic metabolites. Once inside the brain, it is metabolized by the enzyme monoamine oxidase B to form 1-methyl-4-phenylpyridinium ion, which selectively targets and destroys dopaminergic neurons in the substantia nigra. This leads to symptoms similar to those observed in Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Another tetrahydropyridine derivative with similar neurotoxic properties.
1-Methyl-4-phenylpyridinium ion: The active neurotoxic metabolite formed from 3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one.
Uniqueness
What sets this compound apart is its specific structure, which allows it to cross the blood-brain barrier and be metabolized into highly neurotoxic compounds. This makes it a valuable tool in neurodegenerative disease research .
Properties
CAS No. |
83021-67-4 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
3-methyl-4-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one |
InChI |
InChI=1S/C15H15NO/c1-10-14(11-6-3-2-4-7-11)12-8-5-9-13(12)16-15(10)17/h2-4,6-7H,5,8-9H2,1H3,(H,16,17) |
InChI Key |
SUQHARKYZSIPLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CCC2)NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


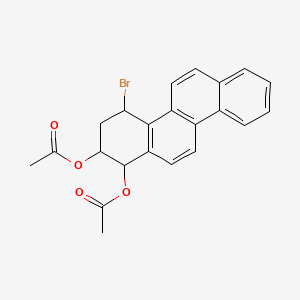
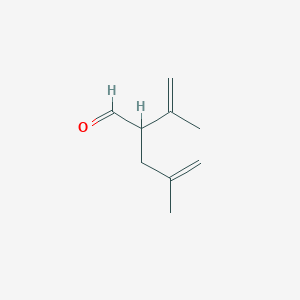
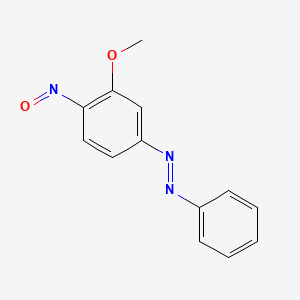

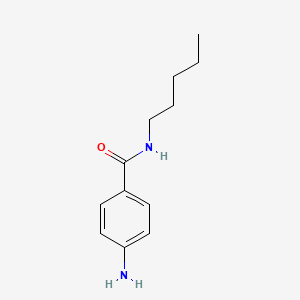
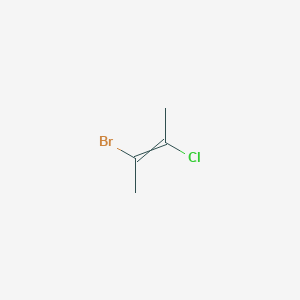
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate](/img/structure/B14419075.png)
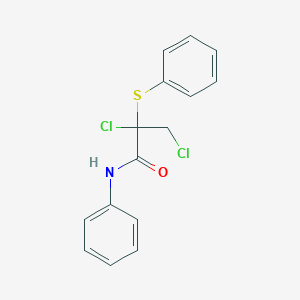
![(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid](/img/structure/B14419084.png)

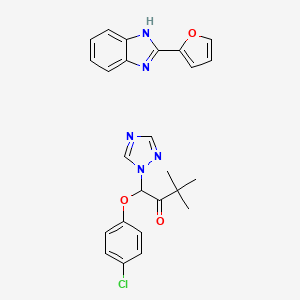

silane](/img/structure/B14419101.png)

